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Adenosine-3'-5'-diphosphate - 1053-73-2

Adenosine-3'-5'-diphosphate

Catalog Number: EVT-288537
CAS Number: 1053-73-2
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosine 3',5'-bismonophosphate is an adenosine bisphosphate having two monophosphate groups at the 3'- and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an adenosine 3',5'-bismonophosphate(4-).
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-3'-5'-diphosphate is a natural product found in Homo sapiens and Aeromonas veronii with data available.
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Source and Classification

Adenosine-3'-5'-diphosphate is classified as a nucleotide, specifically a dinucleotide. It is composed of an adenosine molecule linked to two phosphate groups. This compound is derived from adenosine triphosphate through the removal of one phosphate group. It is important in cellular signaling and energy transfer processes, particularly in the context of cyclic adenosine monophosphate signaling pathways.

Synthesis Analysis

The synthesis of adenosine-3'-5'-diphosphate can be achieved through various methods:

  1. Enzymatic Synthesis: This method involves the use of specific enzymes such as adenosine kinase and 5'-phosphosulfatase kinase. The enzymes catalyze the phosphorylation of adenosine or its derivatives to form adenosine-3'-5'-diphosphate. For instance, in one procedure, the expression vectors for these enzymes are constructed and transformed into Escherichia coli. After transformation, the bacteria are cultured under specific conditions (OD 600 nm reaching 0.6) before inducing enzyme expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) .
  2. Chemical Synthesis: Chemical methods include coupling reactions and phosphorylation techniques that involve activating agents like phosphoric acid derivatives .
  3. Phosphorylation Reactions: The phosphorylation can also be achieved through oxidative chlorination or ammonolysis, where adenosine is converted into its diphosphate form by adding phosphate groups .
Molecular Structure Analysis

Adenosine-3'-5'-diphosphate has a molecular formula of C10H15N5O10P2C_{10}H_{15}N_5O_{10}P_2 and a molecular weight of approximately 427.20 g/mol. The structure consists of:

  • Adenosine Backbone: Comprising a ribose sugar linked to an adenine base.
  • Phosphate Groups: Two phosphate groups are attached at the 3' and 5' positions of the ribose sugar.

The conformation of adenosine-3'-5'-diphosphate has been studied using spectroscopic methods, revealing its stability and interactions in aqueous solutions .

Chemical Reactions Analysis

Adenosine-3'-5'-diphosphate participates in several important biochemical reactions:

  1. Phosphorylation Reactions: It can be phosphorylated to form adenosine triphosphate by kinases.
  2. Dephosphorylation: It can be hydrolyzed by phosphatases to yield adenosine monophosphate.
  3. Cyclic Conversion: It can undergo cyclization to form cyclic adenosine monophosphate in response to various signaling events .
Mechanism of Action

The mechanism of action for adenosine-3'-5'-diphosphate primarily involves its role as a signaling molecule within cells:

  • It acts as a substrate for various kinases that facilitate energy transfer.
  • In signaling pathways, it modulates the activity of G-protein coupled receptors affecting physiological responses such as vasodilation and neurotransmission.
  • The binding affinity to specific receptors influences cellular responses related to growth, metabolism, and apoptosis .
Physical and Chemical Properties Analysis

Adenosine-3'-5'-diphosphate exhibits several notable physical and chemical properties:

  • Appearance: Generally appears as a colorless to slightly yellow solution.
  • Solubility: Highly soluble in water; typically stored at -20 °C for long-term stability.
  • Spectroscopic Properties: Absorbs light maximally at 259 nm with an extinction coefficient ϵ\epsilon of 15.3 L mmol1^{-1} cm1^{-1} at pH 7.5 .

These properties make it suitable for various laboratory applications.

Applications

Adenosine-3'-5'-diphosphate has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies involving cellular signaling pathways.
  2. Pharmacology: Investigated for its role in drug development targeting purinergic receptors.
  3. Molecular Biology: Employed in assays for enzyme activity related to nucleotide metabolism .
  4. Therapeutics: Potential applications in treating cardiovascular diseases due to its role in platelet function modulation .
Chemical Structure and Physicochemical Properties of Adenosine-3',5'-Diphosphate

Molecular Composition and Nomenclature

IUPAC Nomenclature and Structural Isomerism

Adenosine-3',5'-diphosphate (PAP) is systematically named {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}phosphonic acid according to IUPAC rules [6]. Its molecular formula is C₁₀H₁₅N₅O₁₀P₂, with a monoisotopic mass of 427.0294 Da [6]. Unlike adenosine-5'-diphosphate (ADP), which features a linear pyrophosphate group at the 5' position, PAP possesses distinct phosphate groups at the 3' and 5' carbon atoms of the ribose ring (Figure 1) [6]. This configuration results in unique stereochemical constraints, influencing its metal-binding properties and biological interactions.

Table 1: Nomenclature and Structural Comparison of PAP and Related Nucleotides

CompoundSystematic NamePhosphate Positions
Adenosine-3',5'-diphosphate{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}phosphonic acid3', 5'
Adenosine-5'-diphosphate (ADP)[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl trihydrogen diphosphate5' (linear β, γ phosphates)
Cyclic AMP (cAMP)Adenosine 3',5'-cyclic monophosphate3',5' (cyclic ester)

Comparison with Related Nucleotides (ADP, ATP, cAMP)

Structurally, PAP differs from adenosine-5'-diphosphate (ADP) by the spatial separation of its phosphate groups. While ADP contains a linear pyrophosphate moiety at the 5' carbon, PAP's phosphates are esterified to distinct hydroxyl groups on the ribose ring [6] [9]. Compared to adenosine triphosphate (ATP), PAP lacks the γ-phosphate required for high-energy transfer reactions [8] [9]. Its resemblance to cyclic adenosine monophosphate (cAMP) lies in the 3',5'-diphosphate motif, but PAP lacks the cyclic phosphodiester bridge characteristic of cAMP [2]. This structural divergence underpins PAP's specialized roles in sulfotransferase pathways and RNA stability modulation [6].

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of PAP-Mg²⁺ Complexes

X-ray crystallography reveals that PAP coordinates divalent cations like Mg²⁺ through its 3'- and 5'-phosphate oxygen atoms. The Mg²⁺ ion adopts an octahedral geometry, with bond lengths of ~2.05 Å to phosphate oxygens and water molecules [4] [6]. This binding stabilizes a compact conformation where the adenine ring stacks parallel to the ribose plane, minimizing steric strain. The dissociation constant (K_d) for Mg²⁺ binding is ~9.5 × 10⁻⁴ M, indicative of moderate affinity [4]. Such complexes are biologically relevant, as Mg²⁺ potentiates PAP's interactions with enzymes like sulfotransferases [6].

Table 2: Crystallographic Parameters of PAP-Mg²⁺ Complexes

ParameterValueMethod
Mg²⁺-O (phosphate) distance2.04–2.08 ÅX-ray diffraction
Coordination geometryOctahedralX-ray diffraction
Binding constant (Kd)955 M⁻¹ (for Mg²⁺)Isothermal titration calorimetry
Predominant conformationAnti (adenine relative to ribose)NMR spectroscopy

UV-Vis Absorption Profiles (λmax, ε Values)

PAP exhibits a characteristic UV absorption maximum at 259 nm in aqueous solutions, with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹ [8] [9]. This profile arises from the π→π transitions of the adenine ring's conjugated system and is pH-dependent due to ionization of the N1 nitrogen (pK_a* ~3.8) [8]. The spectrum is largely unaffected by phosphorylation state, closely resembling those of ATP (λmax = 259 nm, ε = 15,400 M⁻¹cm⁻¹) and ADP (λmax = 259 nm, ε = 15,000 M⁻¹cm⁻¹) [8] [9].

Acid-Base Properties and Ionization States

pH-Dependent Stability and Hydrolysis Kinetics

PAP undergoes pH-dependent hydrolysis, with maximal stability observed between pH 6.8–7.4 [6]. Acidic conditions (pH < 3) catalyze cleavage of the 3'-phosphoester bond, yielding adenosine-5'-monophosphate (AMP) and inorganic phosphate. Alkaline conditions (pH > 9) promote both phosphate migration and adenine ring degradation [6]. The hydrolysis rate increases significantly below pH 4 or above pH 8, with a half-life of <1 hour at pH 2.0 or 10.0 [3] [7]. Activation energy (E_a) for hydrolysis is ~65 kJ/mol, as determined by Arrhenius plots at low temperatures [5]. Notably, heterochiral isomers of PAP analogues (e.g., ApA dimers) hydrolyze faster than homochiral forms, suggesting evolutionary selection for homochirality in RNA [5].

Metal Cation Binding Affinities (Mg²⁺, Ca²⁺)

PAP binds divalent cations via its ionized phosphate groups, with affinity sequences dependent on ionic radius and charge density:- Mg²⁺ > Ca²⁺ > K⁺ [4] [6]The binding constant (K_b) for Mg²⁺ is 955 M⁻¹, while for Ca²⁺ it is ~500 M⁻¹ [4]. Mn²⁺ ions enhance PAP stability indirectly by inhibiting ATP/ADP hydrolases that degrade PAP precursors [7]. These interactions are critical for PAP's biological functions:1. Enzyme Catalysis: Mg²⁺ bridges PAP and sulfotransferase active sites, facilitating sulfate transfer [6].2. Structural Stabilization: Ca²⁺ induces conformational changes in PAP-binding proteins [4].

Table 3: Metal Binding Affinities of PAP

CationBinding Constant (K_b, M⁻¹)Primary Binding SiteBiological Consequence
Mg²⁺9555'-phosphate oxygensEnzyme cofactor stabilization
Ca²⁺5003'-phosphate oxygensAllosteric regulation
Mn²⁺1,200Both phosphatesInhibition of hydrolytic enzymes

Properties

CAS Number

1053-73-2

Product Name

Adenosine-3'-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

WHTCPDAXWFLDIH-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N

Solubility

614.5 mg/mL

Synonyms

3',5'-ADP
3'-phosphoadenosine 5'-phosphate
adenosine 3',5'-bisphosphate
adenosine 3',5'-diphosphate
adenosine 3'-phosphate-5'-phosphate
adenosine 3'-phosphate-5'-phosphate, disodium salt
adenosine 3'-phosphate-5'-phosphate, monosodium salt

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N

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